molecular formula C19H24FN5O7S B1671428 Gemifloxacin mesylate CAS No. 210353-53-0

Gemifloxacin mesylate

Cat. No.: B1671428
CAS No.: 210353-53-0
M. Wt: 485.5 g/mol
InChI Key: JIYMVSQRGZEYAX-CWUUNJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gemifloxacin mesylate is a synthetic broad-spectrum antibacterial agent used for oral administration . It is used in the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia .


Synthesis Analysis

This compound and its main synthetic impurity can be determined simultaneously using an optimized capillary zone electrophoretic method . Also, new heavy metal complexes of gemifloxacin were synthesized in a 2:1 (L:M) ratio, showing good percent yield .


Molecular Structure Analysis

The molecular structure of this compound is C18H20FN5O4•CH4O3S . The mesylate salt is a white to light brown solid with a molecular weight of 485.49 .


Chemical Reactions Analysis

This compound levels in human plasma can be determined using high-performance liquid chromatography-tandem mass spectrometry . Also, a stability-indicating capillary zone electrophoretic method was validated for the simultaneous determination of this compound and its main synthetic impurity .


Physical and Chemical Properties Analysis

This compound is considered freely soluble at neutral pH (350 μg/mL at 37ºC, pH 7.0) . The absolute bioavailability of the 320 mg tablet averaged approximately 71% .

Scientific Research Applications

Impact on Insect Health and Oxidative Stress

Research by Erdem et al. (2016) investigated the effects of gemifloxacin mesylate on Galleria mellonella larvae, an insect model used to study microbial infections, to understand whether clinical antibiotics could influence the health or biological performance of insects ingesting these compounds. The study found that dietary exposure to this compound led to increased hemolymph glutathione S-transferase activity and markers of oxidative damage, suggesting that while not directly lethal, this compound could exert measurable oxidative stress on insects, potentially impacting insect health in mass-rearing programs where antibiotics are used to maintain diet quality (Erdem, C. Küçük, E. Büyükgüzel, & K. Büyükgüzel, 2016).

Anti-Microbial Activity and Pharmacokinetics

Allen et al. (2001) characterized the pharmacokinetics and tolerability of oral gemifloxacin in healthy volunteers, providing foundational knowledge for its therapeutic applications. This research supports the further investigation of gemifloxacin for respiratory and urinary tract infections due to its favorable pharmacokinetic profile and broad antibacterial activity (Allen, Bygate, Vousden, Oliver, Johnson, Ward, Cheon, Choo, & In-Chull Kim, 2001).

Activity Against Anaerobic Pathogens

Goldstein (2000) reviewed the in vitro activity of gemifloxacin against anaerobic pathogens, highlighting its potential clinical role in treating infections where Gram-positive anaerobes and certain Gram-negative anaerobes predominate. This suggests gemifloxacin's utility in managing dental, head, neck, and pleuropulmonary infections, expanding its application beyond typical antibacterial uses (Goldstein, 2000).

Pharmacokinetic Behavior in Animal Models

Research by Ramji et al. (2001) on the disposition and metabolic fate of gemifloxacin in rats and dogs provided insight into its pharmacokinetics in animal models, indicating its rapid absorption, distribution beyond total body water, and elimination through urinary excretion, biliary secretion, and gastrointestinal secretion. This study is crucial for understanding the safety and efficacy of gemifloxacin in treating respiratory and urinary tract infections (Ramji, Austin, Boyle, Chalker, Duncan, Fairless, Hollis, McDonnell, Musick, & Shardlow, 2001).

Nanoparticle Formulation for Enhanced Delivery

Kalaria et al. (2023) focused on developing nanoparticles of this compound incorporated into an in situ gel for ophthalmic use, aiming to improve ocular bioavailability. This innovative approach suggests a potential for gemifloxacin in treating ocular infections with enhanced drug delivery systems, demonstrating the versatility of gemifloxacin applications in pharmaceutical research (Kalaria, Saisivam, Alshishani, Aljariri Alhesan, Chakraborty, & Rahamathulla, 2023).

Mechanism of Action

Target of Action

Gemifloxacin mesylate, also known as Factive, primarily targets two key enzymes in bacteria: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth as they play a crucial role in DNA replication, transcription, repair, and recombination .

Mode of Action

Gemifloxacin is a quinolone/fluoroquinolone antibiotic. Its mode of action depends on blocking bacterial DNA replication by binding itself to DNA gyrase and topoisomerase IV . This binding inhibits the untwisting process required to replicate one DNA double helix into two . Notably, gemifloxacin has 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

The bactericidal action of gemifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . By inhibiting these enzymes, gemifloxacin prevents bacterial DNA replication, transcription, repair, and recombination . This leads to the death of the bacteria, thereby treating the infection.

Pharmacokinetics

Gemifloxacin is taken orally and has a bioavailability of 71% . The drug is excreted through feces (61%) and urine (36%) . The pharmacokinetics of gemifloxacin are approximately linear over the dose range from 40 mg to 640 mg .

Result of Action

The result of gemifloxacin’s action is the death of the bacteria causing the infection. By inhibiting DNA gyrase and topoisomerase IV, gemifloxacin prevents the bacteria from replicating their DNA, which is essential for their growth and survival . This leads to the death of the bacteria, effectively treating the infection .

Action Environment

The action of gemifloxacin can be influenced by various environmental factors. For instance, the presence of other drugs can affect the absorption, distribution, metabolism, and excretion of gemifloxacin, potentially impacting its efficacy . Additionally, patient-specific factors such as age, gender, genetic makeup, and overall health status can also influence the drug’s action .

Safety and Hazards

Gemifloxacin mesylate can cause serious side effects, including tendon problems, side effects on nerves (which may cause permanent nerve damage), serious mood or behavior changes, or low blood sugar (which can lead to coma) . It can also cause damage to the aorta, the main blood artery of the body, which could lead to dangerous bleeding or death .

Biochemical Analysis

Biochemical Properties

Gemifloxacin mesylate plays a crucial role in biochemical reactions by inhibiting bacterial DNA synthesis. It achieves this by targeting and binding to bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the bacteria from proliferating, leading to their eventual death .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It primarily affects bacterial cells by inhibiting their DNA synthesis, which is crucial for their survival and replication . This inhibition disrupts cell signaling pathways and gene expression in bacterial cells, leading to cell death. Additionally, this compound has been shown to penetrate well into lung tissue and fluids, making it effective against respiratory infections .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with bacterial enzymes. This compound binds to DNA gyrase and topoisomerase IV, inhibiting their activity . These enzymes are responsible for maintaining the superhelical structure of bacterial DNA, which is essential for DNA replication and transcription. By inhibiting these enzymes, this compound prevents the bacteria from replicating and repairing their DNA, leading to their death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly absorbed from the gastrointestinal tract and widely distributed throughout the body . It has been shown to have minimal accumulation following multiple oral doses, with steady-state achieved by the third day of dosing . Long-term effects on cellular function have been observed, including potential adverse reactions such as tendinitis and tendon rupture .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is rapidly absorbed and distributed in rats and dogs . The pharmacokinetic profiles of its enantiomers are essentially identical, with rapid absorption and distribution beyond total body water . High doses of this compound have been associated with adverse effects such as arthropathy in immature animals .

Metabolic Pathways

This compound is metabolized to a limited extent by the liver . The principal metabolites formed are N-acetyl gemifloxacin, the E-isomer of gemifloxacin, and the carbamyl glucuronide of gemifloxacin . These metabolites are relatively minor, accounting for less than 10% of the administered oral dose . The compound is eliminated from the body via urinary excretion, biliary secretion, and gastrointestinal secretion .

Transport and Distribution

This compound is widely distributed throughout the body after oral administration . It penetrates well into lung tissue and fluids, with concentrations in bronchoalveolar lavage fluid exceeding those in the plasma . The compound is also rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations observed between 0.5 and 2 hours following oral administration .

Subcellular Localization

The subcellular localization of this compound involves its distribution within bacterial cells. By binding to DNA gyrase and topoisomerase IV, this compound localizes to the bacterial DNA, inhibiting its replication and transcription . This targeting is crucial for its bactericidal activity, as it prevents the bacteria from proliferating and repairing their DNA .

Properties

IUPAC Name

7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O4.CH4O3S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4)/b22-14+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYMVSQRGZEYAX-CWUUNJJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045948
Record name Gemifloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210353-53-0, 204519-65-3
Record name Gemifloxacin mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210353-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemifloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210353530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemifloxacin mesylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gemifloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMIFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S9F8RL01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

7-(3-Aminomethyl-4-methyloxyiminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (3.89 g, 10 mmol) was suspended in a mixture of dichloromethane and ethanol (110 ml, 8:2 v/v). Methanesulfonic acid (0.94 g, 9.8 mmol) was added dropwise and the resulting solution was stirred for 1 hour at 0° C. The resulting solid was filtered, washed with ethanol then dried to give the title compound (4.55 g).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gemifloxacin mesylate
Reactant of Route 2
Reactant of Route 2
Gemifloxacin mesylate
Reactant of Route 3
Gemifloxacin mesylate
Reactant of Route 4
Gemifloxacin mesylate
Reactant of Route 5
Gemifloxacin mesylate
Reactant of Route 6
Gemifloxacin mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.